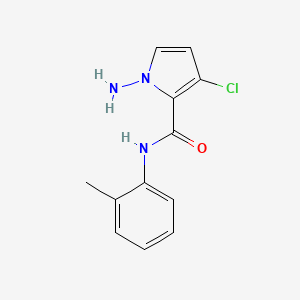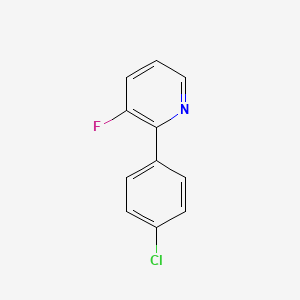
4,5-Bis(bromomethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(bromomethyl)picolinonitrile is a chemical compound with the molecular formula C8H6Br2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromomethyl groups attached to the 4th and 5th positions of the pyridine ring, and a nitrile group at the 2nd position. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(bromomethyl)picolinonitrile typically involves the bromination of 4,5-dimethylpyridine-2-carbonitrile. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(bromomethyl)picolinonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different functional groups.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of pyridine.
Oxidation: Products include pyridine derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: The primary product is the corresponding amine derivative of pyridine.
Aplicaciones Científicas De Investigación
4,5-Bis(bromomethyl)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(bromomethyl)picolinonitrile involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amine or carboxylic acid derivatives. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which enhances the electrophilicity of the bromomethyl groups.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromomethyl-pyridine-2-carbonitrile: This compound has only one bromomethyl group and exhibits different reactivity and applications.
2,6-Bis(bromomethyl)pyridine: This compound has bromomethyl groups at the 2nd and 6th positions, leading to different chemical behavior.
4,4’-Bis(bromomethyl)-2,2’-bipyridine: This compound contains two pyridine rings connected by a single bond, with bromomethyl groups at the 4th positions of each ring.
Uniqueness
4,5-Bis(bromomethyl)picolinonitrile is unique due to the specific positioning of the bromomethyl and nitrile groups on the pyridine ring. This unique arrangement imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it versatile for use in different fields of research and industry.
Propiedades
Fórmula molecular |
C8H6Br2N2 |
|---|---|
Peso molecular |
289.95 g/mol |
Nombre IUPAC |
4,5-bis(bromomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H6Br2N2/c9-2-6-1-8(4-11)12-5-7(6)3-10/h1,5H,2-3H2 |
Clave InChI |
XBMZELNNVCCLPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C#N)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





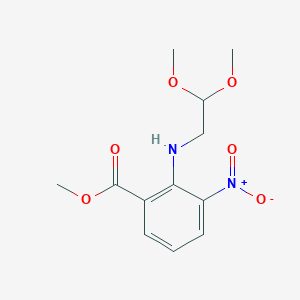

![[3-(1-Ethyl-1-methoxy-propyl)-pyridin-2-yl]-methanol](/img/structure/B8520121.png)


![[2-(3-Chloro-phenyl)-propyl]-carbamic acid methyl ester](/img/structure/B8520134.png)
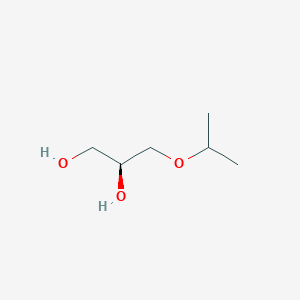
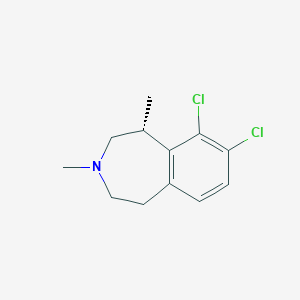
![Benzyl [4-(4-iodophenyl)but-3-yn-1-yl]carbamate](/img/structure/B8520160.png)
